Xct790

概要

説明

XCT790 is a potent and selective inverse agonist ligand of the estrogen-related receptor alpha (ERRα) . It has been shown to uncouple oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression . Its effects are similar to proton ionophores such as FCCP, which disrupt mitochondrial transmembrane electrochemical gradients .

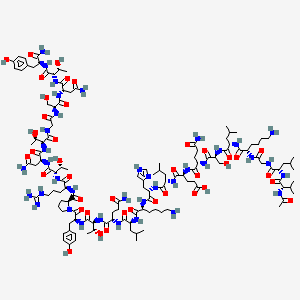

Molecular Structure Analysis

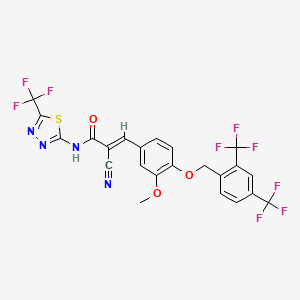

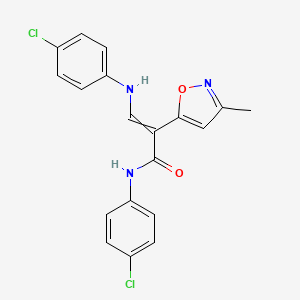

The molecular structure of this compound is complex. Its IUPAC name is (2E)-3-(4-{[2,4-Bis(trifluoromethyl)phenyl]methoxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide . The molecular formula is C23H13F9N4O3S and the molar mass is 596.424949 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is insoluble in water but can be dissolved in DMSO to a concentration of at least 10 mg/mL .科学的研究の応用

Cancer Research : XCT790 functions as a specific inhibitor of the ERRα-PGC1 signaling pathway, which governs mitochondrial biogenesis. It has been shown to effectively block both the survival and propagation of tumor-initiating stem-like cells (TICs), particularly in breast cancer cell lines. This compound suppresses several signaling pathways essential for cancer stem cell survival, such as Sonic hedgehog, TGFβ-SMAD, STAT3, and Wnt signaling. It also reduces oxidative mitochondrial metabolism (OXPHOS) and has been suggested as a potential therapeutic agent against certain types of cancer (De Luca et al., 2015).

Endometrial Cancer Treatment : Research has demonstrated that this compound has an antitumor effect on ERα-negative endometrial cancer cells. It inhibits ERRα-induced transcriptional activity, suppresses cell proliferation, and induces apoptosis. This compound was also found to cause cell cycle arrest and inhibit Akt and mTOR phosphorylation. In vivo, this compound significantly inhibited tumor growth and angiogenesis, suggesting its potential as a novel therapeutic agent for endometrial cancer (Kokabu et al., 2019).

Cell Proliferation and Tumor Growth : this compound modulates the activity of estrogen receptor-related receptor (ERR)-α and reduces the proliferation of various cell lines. It blocks the G1/S transition of the cell cycle in an ERRα-dependent manner and induces the expression of the cell cycle inhibitor p21waf/cip1. This compound also reduces cell tumorigenicity in animal models, indicating its potential in cancer treatment (Bianco et al., 2009).

Role in Spinal Cord Injury : this compound has been studied in the context of spinal cord injury, where it affects angiogenesis. It was found that this compound repressed the expression of ERRα and subsequently reduced the expression of vascular endothelial growth factor (VEGF) and angiopoietin-2 (Ang-2). This suggests that ERRα is involved in mediating angiogenesis after spinal cord injury (Hu et al., 2015).

作用機序

Target of Action

XCT790 is a potent and selective inverse agonist for the estrogen-related receptor alpha (ERRα) . ERRα is structurally similar to classical estrogen receptors (ERs), but is considered to be an orphan nuclear receptor . ERRα has been found to regulate uterine endometrial cancer progression .

Mode of Action

This compound interacts with its primary target, ERRα, to inhibit its activity . It has been shown to significantly inhibit ERRα-induced in vitro transcriptional activity in a concentration-dependent manner . This compound has also been found to bind to p53, regardless of p53 mutational status . The ERRα and p53 complex cooperatively control mitochondrial biogenesis and function .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit ERRα-induced transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene . This compound also causes cell cycle arrest at the mitotic phase .

Result of Action

The action of this compound results in several molecular and cellular effects. It suppresses colony formation and cell proliferation in a concentration and time-dependent manner without cytotoxicity, and induces apoptosis . This compound has also been shown to uncouple oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression . Its effects are similar to proton ionophores such as FCCP, which disrupt mitochondrial transmembrane electrochemical gradients .

Action Environment

It is known that this compound significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight, in xenograft models . This suggests that this compound’s action, efficacy, and stability may be influenced by the in vivo environment, including factors such as the presence of other drugs (as seen in combination therapy with paclitaxel ) and the specific characteristics of the tumor microenvironment.

Safety and Hazards

将来の方向性

XCT790 has shown potential as a therapeutic agent for various types of cancer. For instance, it has been found to have an anti-tumor effect on endometrial cancer cells in vitro and in vivo . It has also been suggested that this compound could serve as a novel therapeutic agent for endometrial cancer . Furthermore, another study found that this compound may serve as a potential target for breast cancer therapy .

特性

IUPAC Name |

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNFOOGGLSBBT-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F9N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796844-24-1, 725247-18-7 | |

| Record name | XCT-790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796844241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XCT790 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XCT-790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4CE428LGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B7909889.png)

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B7909923.png)

![[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]azanium;chloride](/img/structure/B7909926.png)

![2-(4-chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B7909949.png)

![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B7909956.png)